molecular formula C12H19N3O3 B592184 tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1250996-70-3

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B592184
M. Wt: 253.302
InChI Key: DBEVOASWYWQEFC-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyrazine . Imidazo[1,2-a]pyrazines are a class of compounds that have been studied for their anticancer activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as imidazo[1,2-a]pyrazines have been synthesized using iodine-catalyzed methods .

Scientific Research Applications

Tert-ButylIsocyanide Convertibility in Ugi Reaction

The tert-butyl amides from Ugi multicomponent reaction (MCR) involving tert-butyl isocyanide exhibit unique transformability, leading to cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under certain conditions. This showcases the potential of tert-butylisocyanide as a versatile convertible isocyanide in chemical synthesis (Nikulnikov et al., 2009).

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of tert-butyl and pyrazine derivatives has been explored in several studies. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under various conditions has been documented, indicating potential pathways for synthesizing novel compounds with tert-butyl and pyrazine components (Mironovich & Shcherbinin, 2014).

Molecular and Crystal Structure Analyses

Detailed studies on the molecular and crystal structures of tert-butyl and pyrazine derivatives, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, contribute to a deeper understanding of their chemical properties. These analyses are crucial for designing compounds with specific chemical and physical properties (Richter et al., 2009).

Biological and Pharmacological Research

Evaluation of Biological Activity

Compounds like substituted pyrazinecarboxamides have been synthesized and evaluated for various biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting effects. Understanding the structure-activity relationships of these compounds can guide the design of new molecules with improved efficacy and specificity (Doležal et al., 2006).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors

The synthesis and screening of pyrazole derivatives have highlighted their potential as inhibitors of photosynthetic electron transport. These findings can pave the way for the development of novel herbicides and molecules for agricultural applications (Vicentini et al., 2005).

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVOASWYWQEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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